molecular formula C18H13BrN2O3 B3945810 8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

Cat. No.: B3945810
M. Wt: 385.2 g/mol
InChI Key: WARPTVPTMKHUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse chemical and biological properties. The presence of bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves a multi-step process. One common method includes the condensation of β-naphthol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. This is followed by the bromination of the resulting intermediate using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by the substitution of the bromine atom with various nucleophiles.

Scientific Research Applications

8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The oxazine ring structure allows for interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    8-BROMO-2-(2-METHYL-4-NITROPHENYL)-2,3-DIHYDRO-1H-NAPHTHO[1,2-E][1,3]OXAZINE: Similar structure with a methyl group instead of a hydrogen atom.

    8-BROMO-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-NAPHTHO[1,2-E][1,3]OXAZINE: Similar structure but in a different oxidation state.

Uniqueness

8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to its specific substitution pattern and the presence of both bromine and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-bromo-2-(4-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c19-13-2-7-16-12(9-13)1-8-18-17(16)10-20(11-24-18)14-3-5-15(6-4-14)21(22)23/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPTVPTMKHUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 2
Reactant of Route 2
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 3
Reactant of Route 3
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 4
Reactant of Route 4
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 5
Reactant of Route 5
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Reactant of Route 6
Reactant of Route 6
8-BROMO-2-(4-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.